N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine is a synthetic organic compound characterized by the presence of a benzodioxin ring and a methylsulfonyl group attached to an alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment to Alanine: The final step involves coupling the benzodioxin and methylsulfonyl intermediates with alanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and methylsulfonyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine: Similar structure but with glycine instead of alanine.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)valine: Similar structure but with valine instead of alanine.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alanine is unique due to the presence of the alanine moiety, which may confer specific biological activity or interaction profiles compared to its analogs. The combination of the benzodioxin ring and methylsulfonyl group also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-8(12(14)15)13(20(2,16)17)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUORZSDBYQLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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